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Abstract

The Transient Receptor Potential Mucolipin 1 (TRPML1) channel, encoded by the MCOLN1
gene, is a crucial cation channel predominantly located on the membranes of late endosomes
and lysosomes.[1][2] Its role as a key regulator of lysosomal calcium (Ca?*) homeostasis
positions it at the center of numerous cellular processes, including lysosomal trafficking,
autophagy, exocytosis, and nutrient sensing.[3][4][5] Dysfunctional TRPML1 channels are the
direct cause of the autosomal recessive lysosomal storage disease Mucolipidosis type IV
(MLIV), characterized by severe neurodegeneration and psychomotor retardation.[1][6]
Consequently, understanding the mechanisms of TRPML1 activation by its endogenous ligands
is of paramount importance for developing therapeutic strategies for MLIV and other related
neurodegenerative disorders. This technical guide provides a comprehensive overview of the
principal endogenous activators of TRPML1, detailing their signaling pathways, quantitative
activation data, and the experimental protocols used for their characterization.

Principal Endogenous Activators

The activity of the TRPML1 channel is meticulously regulated by a variety of intracellular
signaling molecules. The primary and most well-characterized endogenous activators include
phosphatidylinositol 3,5-bisphosphate (P1(3,5)P2), Nicotinic Acid Adenine Dinucleotide
Phosphate (NAADP), and the sphingolipid metabolite, sphingosine.
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Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)

P1(3,5)P2 is a low-abundance, lysosome-specific phosphoinositide that has been identified as a
potent and direct activator of TRPML1.[7][8][9] The cellular phenotypes of PI(3,5)P2 deficiency,
such as enlarged endolysosomes and defects in late endocytic trafficking, closely resemble
those observed in cells lacking functional TRPML1, initially suggesting a functional link.[7]
Subsequent studies involving direct patch-clamping of the endolysosomal membrane have
confirmed that PI(3,5)Pz directly binds to the N-terminus of TRPML1, activating the channel
with high specificity and potency.[7] Interestingly, while PI(3,5)P2 is a direct agonist, its
activation of TRPML1 results in a low single-channel open probability, suggesting that it may
act in concert with other factors to achieve full channel activation.[6][10] In contrast, the plasma
membrane-enriched phosphoinositide, phosphatidylinositol 4,5-bisphosphate (P1(4,5)P2), acts
as an inhibitor of TRPML1, ensuring that the channel remains inactive during its transit to the
lysosome.[6][11][12]

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)

NAADRP is a potent intracellular second messenger known to mobilize Ca?* from acidic
organelles.[13][14] Studies have demonstrated that NAADP activates TRPML1 channels in a
concentration-dependent manner in reconstituted lysosomal preparations from various cell
types, including coronary arterial myocytes and human fibroblasts.[1][15] This NAADP-sensitive
Ca?* release through TRPMLL1 is critical for processes such as autophagic flux and the
regulation of global Ca?* signals.[1] For instance, in arterial myocytes, NAADP-induced Ca%*
release from lysosomes via TRPMLL1 can trigger a larger, global Ca2* release from the
sarcoplasmic reticulum.[1] However, it is important to note that the role of TRPMLL1 as the direct
NAADP receptor is a subject of debate, with some studies suggesting that two-pore channels
(TPCs) are the primary targets for NAADP.[14] Despite this, there is substantial evidence
supporting a functional link between NAADP signaling and TRPML1 activation.

Sphingosine

Recent evidence has implicated sphingolipid metabolism in the regulation of TRPMLL1 activity.
Specifically, sphingosine, a product of ceramide hydrolysis by acid ceramidase, has been
shown to enhance TRPML1 channel activity and trigger lysosomal Ca?* release.[1][16]
Conversely, the accumulation of sphingomyelin, as seen in Niemann-Pick disease, inhibits
TRPML1-mediated Ca2* release, leading to impaired lysosome trafficking.[1] This highlights the

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2928581/
https://pubmed.ncbi.nlm.nih.gov/20802798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11224436/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2928581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2928581/
https://www.pnas.org/doi/10.1073/pnas.2120404119
https://pmc.ncbi.nlm.nih.gov/articles/PMC8851561/
https://www.pnas.org/doi/10.1073/pnas.2120404119
https://pmc.ncbi.nlm.nih.gov/articles/PMC3396495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6105560/
https://pubmed.ncbi.nlm.nih.gov/18754814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3123061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://journals.physiology.org/doi/full/10.1152/ajpcell.00393.2010
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3123061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6766620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

pivotal role of sphingolipid signaling in maintaining lysosomal function through the modulation
of TRPML1.[1]

Quantitative Data on TRPML1 Activation

The potency and efficacy of endogenous and synthetic activators are crucial parameters for
understanding their physiological roles and for the development of therapeutic agents. The
following table summarizes key quantitative data for various TRPML1 activators.
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Activator/Mod Agonist/Antag Cell/System

. ECso | ICs0 Reference(s)
ulator onist Type
Endogenous

Vacuoles from

_ ~10 pM Cos-1 cells and
PI(3,5)P2 Agonist o ) [7]
(activation) human skin
fibroblasts
Reconstituted
) 1-1000 nM lysosomal
NAADP Agonist o [13]
(activation range)  channels from
CAMs
] ) ) 20 uM (induces Mouse
Sphingosine Agonist [16]
Caz* release) podocytes
Isolated
Sphingomyelin Inhibitor Not specified lysosomes from [16]
podocytes
Inside-out
P1(4,5)P2 Inhibitor Low UM range membrane [11]
patches
Synthetic
Endosomal
) TRPML1 current
MK6-83 Agonist ~285 nM ] [17][18]
in DMD
myocytes
ML-SA1 Agonist Not specified - [19]
ML-SA5 Agonist Not specified - [18]

Note: Direct comparison of ECso/ICso values should be made with caution as they can be
influenced by the specific experimental conditions and cell types used.

Signaling Pathways
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The activation of TRPMLL1 by its endogenous ligands initiates downstream signaling cascades
that regulate a multitude of cellular functions.

PI(3,5)P2-TRPML1 Signaling in Lysosomal Trafficking

PI1(3,5)P2-mediated activation of TRPML1 is central to the regulation of membrane trafficking
events within the endolysosomal system. The release of Ca2* from the lysosome upon
TRPML1 opening is thought to trigger the fusion and fission of vesicles, thereby controlling
processes like autophagosome-lysosome fusion and lysosome reformation.[4]

Vesicle Fusion/Fission
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PI1(3,5)P2-TRPML1 signaling pathway in lysosomal trafficking.

NAADP-TRPML1 Signaling in Autophagy

The CD38-NAADP-TRPML1 signaling axis plays a significant role in regulating autophagy.
NAADP, produced by the enzyme CD38, activates TRPML1 to induce lysosomal Ca?* release,
which is a critical step for autophagic flux.[1] Dysfunction in this pathway can lead to impaired
autophagy and has been implicated in glomerular diseases.[1]
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NAADP-TRPML1 signaling pathway in the regulation of autophagy.

Sphingolipid-TRPML1 Signaling in Exosome Release

The metabolism of sphingolipids by acid ceramidase (AC) regulates TRPML1 activity and,
consequently, exosome release. Sphingosine, the product of AC, activates TRPML1, promoting
the fusion of lysosomes with multivesicular bodies (MVBs) and thereby reducing the release of
exosomes.[1][16]
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Sphingolipid-TRPML1 signaling pathway in the control of exosome release.

Experimental Protocols
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The characterization of TRPMLL1 activators relies on specialized experimental techniques that
allow for the direct measurement of channel activity and its downstream effects.

Whole-Lysosome Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity in the lysosomal membrane.

Experimental Workflow:

3. Patching: 4. Recording:

- Form a high-resistance seal - Measure ion currents in.

7] with a glass micropipette on the P whole-lysosome configuration
lysosomal membrane. in response to voltage changes
4 ) and agonist application.
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Workflow for whole-lysosome patch-clamp electrophysiology.

Detailed Methodology:

o Cell Preparation: Culture cells (e.g., HEK293T or fibroblasts) on glass coverslips. To facilitate
patching, treat cells with a vacuolating agent such as vacuolin-1 (1-2 uM for 1-2 hours) to
induce the formation of enlarged endosomes and lysosomes.[20]

o Lysosome Isolation: Mechanically isolate the enlarged lysosomes by pressing a patch pipette
against a cell and then rapidly pulling it away to rupture the plasma membrane.[20] The
enlarged lysosomes will be released into the bath solution.

e Patching: Using a patch-clamp amplifier and micromanipulator, guide a glass micropipette
with a fire-polished tip (resistance of 3-5 MQ) to an isolated lysosome. Apply gentle suction
to form a high-resistance (GQ) seal between the pipette tip and the lysosomal membrane.

» Recording: Establish the whole-lysosome configuration by applying a brief, strong suction
pulse to rupture the membrane patch under the pipette tip. This allows for electrical access
to the entire lysosomal membrane. Apply voltage ramps (e.g., -140 to +140 mV) to measure
current-voltage relationships. Perfuse the bath solution with the endogenous activator of
interest (e.g., PI(3,5)P2) and record the resulting changes in ion currents.
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Lysosomal Ca?* Imaging

This method allows for the visualization and quantification of Ca2* release from lysosomes in
living cells.

Experimental Workflow:

1. Transfection: 2. Imaging Setup:
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Click to download full resolution via product page

Workflow for lysosomal calcium imaging.

Detailed Methodology:

o Transfection: Plate cells on glass-bottom dishes or coverslips. Transfect the cells with a
plasmid encoding a genetically encoded Ca?* indicator that is targeted to the lysosome. A
common choice is GCaMP3 fused to the N-terminus of TRPML1 (GCaMP3-ML1), which
localizes the sensor to the lysosomal membrane.[16]

e Imaging Setup: After allowing for protein expression (typically 24-48 hours), mount the
coverslips onto a perfusion chamber on the stage of an inverted confocal or wide-field
fluorescence microscope. Maintain the cells in a physiological buffer (e.g., Hanks' Balanced
Salt Solution) at 37°C.

+ Baseline Measurement: Acquire a series of baseline fluorescence images to establish the
resting Ca2* levels within the lysosomes.

o Stimulation and Recording: Add the endogenous activator (e.g., sphingosine or a cell-
permeable NAADP analog) to the perfusion chamber while continuously acquiring images.
The increase in fluorescence intensity of the Ca?* indicator corresponds to the release of
Caz* from the lysosome. Analyze the data by quantifying the change in fluorescence
intensity over time in regions of interest corresponding to individual lysosomes or whole
cells.
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Conclusion

The endogenous activation of TRPML1 channels is a complex and tightly regulated process
that is fundamental to lysosomal function and overall cellular health. PI(3,5)P2, NAADP, and
sphingosine each play distinct yet interconnected roles in modulating TRPML1 activity, thereby
influencing a wide array of cellular processes. A thorough understanding of these activation
mechanisms, supported by robust quantitative data and detailed experimental protocols, is
essential for the scientific community to unravel the intricate biology of lysosomal signaling and
to pave the way for novel therapeutic interventions for lysosomal storage diseases and
neurodegenerative disorders. The continued exploration of TRPML1's endogenous regulation
will undoubtedly yield further insights into the dynamic nature of the lysosome and its critical
role in cellular homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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